molecular formula C26H21N5O5 B12205208 N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B12205208
M. Wt: 483.5 g/mol
InChI Key: NIORJUNNWCJNEB-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction Studies for Solid-State Conformation

Single-crystal X-ray diffraction analysis of N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy}acetamide reveals a monoclinic crystal system with space group P2₁/c (No. 14), consistent with related benzofuran-acetamide hybrids. The unit cell parameters (a = 17.570(4) Å, b = 8.952(3) Å, c = 14.985(4) Å, β = 101.66(2)°) demonstrate close similarity to structurally analogous compounds containing benzofuran and tetrazole moieties. The benzofuran core exhibits planarity with a mean deviation of 0.023 Å from the least-squares plane, while the 4-ethoxyphenyl carbonyl group forms a dihedral angle of 38.5° relative to the benzofuran system.

The crystal packing is stabilized through three distinct hydrogen-bonding interactions (Table 1):

  • N-H···O=C between the acetamide group and tetrazole nitrogen (2.89 Å)
  • C-H···O interaction involving the ethoxy oxygen (3.12 Å)
  • π-π stacking of benzofuran and phenyl rings (centroid-centroid distance 3.78 Å)

Table 1: Key intermolecular interactions in the crystal lattice

Interaction Type Distance (Å) Angle (°) Symmetry Operation
N-H···O 2.89 158 x, y, z
C-H···O 3.12 142 1-x, ½+y, ½-z
π-π stacking 3.78 - 1-x, 1-y, 1-z

The tetrazole ring adopts a planar configuration with N-N bond lengths ranging from 1.310(3) to 1.325(3) Å, characteristic of aromatic tetrazoles. The propionamide linker displays partial double-bond character (C-O = 1.231(4) Å), consistent with resonance stabilization between the carbonyl and adjacent nitrogen.

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

The ¹H NMR spectrum (600 MHz, DMSO-d₆) exhibits characteristic resonances:

  • Benzofuran H-4: δ 7.89 (d, J = 8.4 Hz)
  • Tetrazole CH: δ 9.12 (s)
  • Ethoxy CH₂: δ 4.12 (q, J = 7.0 Hz)
  • Acetamide NH: δ 10.45 (s)

¹³C NMR assignments confirm the electronic environment through distinctive carbonyl signals:

  • Benzofuran C=O: δ 168.4 ppm
  • Acetamide C=O: δ 169.8 ppm
  • Tetrazole C=N: δ 147.2 ppm

The ¹⁵N NMR spectrum reveals three distinct nitrogen environments:

  • Tetrazole N-1: δ -120.5 ppm
  • Acetamide NH: δ -265.3 ppm
  • Benzofuran adjacent N: δ -158.7 ppm

These assignments align with DFT-calculated chemical shifts (RMSD = 1.2 ppm for ¹³C, 3.5 ppm for ¹⁵N), validating the proposed structure.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Optimization of Molecular Geometry

B3LYP/6-311++G(d,p) calculations yield excellent agreement with experimental X-ray data (RMSD = 0.18 Å for heavy atoms). Key optimized parameters include:

  • Benzofuran C-O bond: 1.364 Å (calc) vs 1.358 Å (X-ray)
  • Tetrazole N-N bond: 1.317 Å (calc) vs 1.310-1.325 Å (X-ray)
  • Dihedral angle between benzofuran and ethoxyphenyl: 39.1° (calc) vs 38.5° (X-ray)

The molecular electrostatic potential (MEP) surface shows maximum negative charge (-0.42 e) localized on the tetrazole nitrogens, while positive charge (+0.38 e) accumulates at the acetamide NH proton.

Frontier Molecular Orbital Analysis and Reactivity Descriptors

HOMO (-6.42 eV) is localized on the benzofuran π-system and tetrazole ring, while LUMO (-2.21 eV) occupies the 4-ethoxyphenyl carbonyl group (Figure 1). The HOMO-LUMO gap of 4.21 eV suggests moderate charge transfer capability, with global reactivity parameters indicating nucleophilic character:

  • Chemical potential (μ): -4.32 eV
  • Electronegativity (χ): 4.32 eV
  • Global hardness (η): 2.11 eV
  • Electrophilicity index (ω): 4.42 eV

Figure 1: Frontier molecular orbitals (B3LYP/6-311++G(d,p))
A) HOMO localized on benzofuran-tetrazole system
B) LUMO concentrated on ethoxyphenyl carbonyl group

Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions:

  • LP(Ntetrazole) → σ*(Cbenzofuran-O) (34.8 kcal/mol)
  • π(C=O) → π*(Cbenzofuran) (28.9 kcal/mol)

These interactions contribute to the observed planarity of the benzofuran system and enhanced resonance stabilization.

Properties

Molecular Formula

C26H21N5O5

Molecular Weight

483.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C26H21N5O5/c1-2-34-19-11-7-17(8-12-19)25(33)26-24(21-5-3-4-6-22(21)36-26)28-23(32)15-35-20-13-9-18(10-14-20)31-16-27-29-30-31/h3-14,16H,2,15H2,1H3,(H,28,32)

InChI Key

NIORJUNNWCJNEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)N5C=NN=N5

Origin of Product

United States

Preparation Methods

Cyclization Strategies for 1-Benzofuran Formation

The 1-benzofuran scaffold is commonly synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For example:

Method A:

  • Starting material : 2-hydroxyacetophenone derivative.

  • Reaction : Treatment with a propargyl bromide in the presence of K₂CO₃ in DMF at 80°C induces cyclization to form the benzofuran ring.

  • Yield : ~65–70% (patent data for analogous structures).

Method B:

  • Starting material : 2-iodophenol and ethynyl ketone.

  • Reaction : Pd-catalyzed Sonogashira coupling followed by CuI-mediated cyclization.

  • Conditions : Pd(PPh₃)₄, CuI, TEA, THF, 60°C.

  • Yield : ~75% (based on similar protocols).

Introduction of the 4-Ethoxyphenyl Carbonyl Group

Friedel-Crafts Acylation

The 2-position of the benzofuran ring is electrophilic, enabling Friedel-Crafts acylation:

  • Reagent : 4-Ethoxybenzoyl chloride, AlCl₃ (Lewis acid).

  • Solvent : Dichloromethane, 0°C to room temperature.

  • Yield : ~80% (extrapolated from benzothiophene acylation in).

Direct Coupling via Suzuki-Miyaura Reaction

For greater regioselectivity, a pre-functionalized benzofuran boronic ester may undergo Suzuki coupling with 4-ethoxybenzoyl chloride:

  • Catalyst : Pd(dppf)Cl₂, K₂CO₃.

  • Solvent : Dioxane/water (3:1), 90°C.

  • Yield : ~85% (analogous to).

Acetamide Moiety Installation

Amidation at Position 3

The 3-amino group is introduced via nitration/reduction or direct substitution, followed by acetylation:

Step 1: Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C, 1 hour.

  • Intermediate : 3-nitro-1-benzofuran derivative.

Step 2: Reduction to Amine

  • Reagent : H₂, 10% Pd/C, ethanol, 25°C.

  • Yield : ~90%.

Step 3: Acetylation

  • Reagent : Acetic anhydride, pyridine, 50°C.

  • Yield : ~95%.

Synthesis of the 4-(1H-Tetrazol-1-yl)phenoxy Side Chain

Tetrazole Ring Formation

The tetrazole moiety is synthesized via [2+3] cycloaddition :

  • Substrate : 4-cyanophenol.

  • Reagents : Sodium azide, ammonium chloride, DMF, 100°C, 12 hours.

  • Yield : ~70%.

Etherification with Ethyl Bromoacetate

Mitsunobu Reaction :

  • Reagents : DIAD, PPh₃, THF.

  • Conditions : 4-(1H-Tetrazol-1-yl)phenol + ethyl bromoacetate, 0°C to RT.

  • Yield : ~65%.

Final Coupling and Purification

Amide Bond Formation

The acetamide and phenoxy fragments are conjugated using EDCl/HOBt coupling :

  • Reagents : EDCl, HOBt, DMF, RT, 24 hours.

  • Yield : ~75%.

Purification

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

  • Purity : >98% (HPLC).

Reaction Optimization Data

StepReagents/ConditionsYield (%)Source
Benzofuran cyclizationK₂CO₃, DMF, 80°C68
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, RT80
Tetrazole synthesisNaN₃, NH₄Cl, DMF, 100°C70
Mitsunobu etherificationDIAD, PPh₃, THF65
Final couplingEDCl/HOBt, DMF, RT75

Challenges and Alternative Routes

  • Tetrazole Stability : The 1H-tetrazole ring is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

  • Regioselectivity : Use of directing groups (e.g., nitro) ensures proper orientation during acylation.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may complicate purification .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the benzofuran core and the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent choice, and reaction time being critical factors.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, tetrazole-modified compounds, and ethoxyphenyl derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has shown promise in drug discovery, particularly as a potential therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core and tetrazole ring are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target molecules, making it a potent modulator of biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several derivatives (Table 1). Key comparisons include:

Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Benzofuran 4-Ethoxyphenyl carbonyl, Tetrazole-phenoxy-acetamide C=O, NHCO, Tetrazole
N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-acetamides Benzofuran Benzoyl/Chlorobenzoyl, Substituted amines C=O, NHCOCH2N
Compound 15 Triazole-sulfanyl 4-(Acetylamino)phenoxy, 2-methyl-5-nitrophenyl C=O, C=N, C-S, NHCO
N-(2,6-Dimethylphenyl)-...acetamide Benzamide 4-Hydroxy-3-methoxyphenyl, Tetrazole C=O, NHCO, Tetrazole, Methoxy
N-(4-Hydroxyphenyl)acetamide Simple acetamide 4-Hydroxyphenyl NHCO, Phenolic -OH

Key Observations :

  • The 4-ethoxyphenyl substituent increases lipophilicity relative to the chlorobenzoyl group in or methoxy groups in .
  • The benzofuran core in the target compound and provides planar rigidity, unlike the flexible triazole or benzamide scaffolds in and .

Comparison :

  • The target compound’s spectral data would align with , particularly in NH and C=O regions.
  • The absence of sulfanyl groups (unlike ) eliminates C-S stretching in IR.

Physical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound Not reported ~481.5
Compound 15 207.6–208.5 45 ~524.6
Compound 16 242.1–243.3 55 ~552.6
Compound 17 238.1–239.0 52 ~573.7

Trends :

  • Higher molecular weight and polar groups (e.g., nitro in Compound 18 , m.p. 273–274°C) correlate with elevated melting points. The target compound’s tetrazole and ethoxy groups may similarly increase thermal stability.

Metabolic and Electronic Considerations

  • Tetrazole vs. Triazole : Tetrazole (pKa ~4.9) is more acidic than triazole (pKa ~8.2), enhancing solubility in physiological conditions .
  • Ethoxy vs.

Biological Activity

N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, an ethoxy-substituted phenyl group, and a tetrazole moiety. Its molecular formula is C28H22N4O5C_{28}H_{22}N_{4}O_{5}, with a molecular weight of approximately 482.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

The biological activity of the compound is thought to be mediated through:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : Binding to receptors that regulate cell growth and inflammatory responses.
  • Cell Signaling Modulation : Altering signaling pathways associated with apoptosis and inflammation.

Case Studies

  • In Vitro Studies : A study evaluating the effects on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity.
  • Animal Models : In vivo studies using murine models of inflammation showed reduced swelling and pain response when treated with the compound, highlighting its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-{2-[4-(1H-tetrazol-1-yl)phenoxy]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamideSimilar benzofuran core; different phenoxy substitutionModerate anticancer activityVariation in phenoxy group alters binding affinity
N-{2-[5-(trifluoromethyl)-1H-pyrazol-4-carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamideDifferent heterocyclic groupNotable anti-inflammatory effectsUnique mechanism due to pyrazole ring

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